Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-
CAS No.: 79838-51-0
Cat. No.: VC20771886
Molecular Formula: C26H28ClNO2
Molecular Weight: 422 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79838-51-0 |
|---|---|
| Molecular Formula | C26H28ClNO2 |
| Molecular Weight | 422 g/mol |
| IUPAC Name | 4-[2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
| Standard InChI | InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3 |
| Standard InChI Key | LTZHRTXXQIPLOH-OCEACIFDSA-N |
| Isomeric SMILES | CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O |
| SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O |
| Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O |
Introduction
Overview of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-
Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-, also known by its IUPAC name 4-[(Z)-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol, is a complex organic compound with significant implications in medicinal chemistry and pharmaceuticals. This compound features a phenolic structure with a diethylamino group, a chloro substituent, and an ethoxy group, contributing to its unique chemical properties and potential biological activities.
Molecular Characteristics
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Molecular Formula: C26H29ClN2O2
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Molecular Weight: 443.98 g/mol
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CAS Number: 79838-58-7
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InChIKey: VRHMNFMTRFMZTJ-QOMWVZHYSA-N
The molecular structure can be visualized as follows:
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the diethylamino group and the introduction of the chloro substituent. The detailed synthetic route typically employs various organic reactions such as nucleophilic substitutions and coupling reactions.
Synthetic Route
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Starting Material Preparation: The synthesis often begins with phenolic compounds that can undergo alkylation to introduce the diethylamino group.
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Chlorination: The introduction of the chloro group is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
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Final Coupling: The final step involves coupling the various intermediates to construct the complete structure of the target compound.
Characterization Techniques
Characterization of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- is typically performed using:
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Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms the molecular weight and structural integrity.
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Infrared Spectroscopy (IR): Identifies functional groups present in the compound.
Biological Activity and Applications
Research indicates that compounds similar to Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- exhibit various biological activities, including anti-inflammatory and anticancer properties.
Potential Applications
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Pharmaceutical Development: Due to its structural characteristics, this compound may serve as a lead compound in drug development targeting specific diseases.
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Biological Studies: Investigating its interaction with biological molecules can provide insights into its mechanism of action.
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